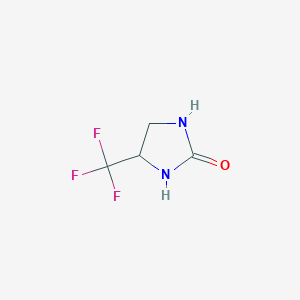

4-(Trifluoromethyl)imidazolidin-2-one

説明

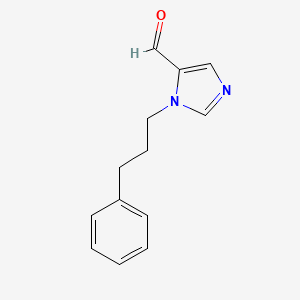

“4-(Trifluoromethyl)imidazolidin-2-one” is a chemical compound that has been studied for its reactions with various substances . It is synthesized by the reaction of perfluorobiacetyl with urea .

Synthesis Analysis

The synthesis of “this compound” involves the reaction of perfluorobiacetyl with urea . This reaction has been studied in comparison with similar interactions of N-methyl-substituted and unsubstituted analogues .Molecular Structure Analysis

The molecular structure of “this compound” has been studied using various techniques such as IR, 1H, 13C, and 19F spectroscopy, HR mass spectrometry, elemental analysis, and XRD analysis .Chemical Reactions Analysis

The chemical reactions of “this compound” have been studied extensively. For instance, it has been shown to yield trifluoromethylated imidazooxazol and hydantoin when heated with urea in dimethylacetamide . The reaction of this compound with urea has also been compared with similar interactions of N-methyl-substituted and unsubstituted analogues .科学的研究の応用

Stereoselective Synthesis in Bioactive Oligopeptides

Imidazolidin-4-ones, including 4-(Trifluoromethyl)imidazolidin-2-one, are used in the synthesis of bioactive oligopeptides. These compounds act as proline surrogates or protect against aminopeptidase- and endopeptidase-catalyzed hydrolysis. The formation of imidazolidin-4-ones is stereoselective, especially when reacting with certain benzaldehydes, indicating a significant role in the development of pharmaceuticals (Ferraz et al., 2007).

Asymmetric Diels-Alder Reaction

Imidazolidin-4-ones are used as recoverable organocatalysts in asymmetric Diels-Alder reactions. They show promising results in terms of conversion rates and enantioselectivity, demonstrating their potential as sustainable and efficient catalysts in organic synthesis (Deepa et al., 2019).

Biological Activities and Peptidomimetics

Imidazolidin-4-ones are widespread in natural products and pharmaceuticals, showing a range of biological activities including antimalarial and antiproliferative effects. They are also used in peptidomimetics and as chiral auxiliaries for synthesizing amino acids and other significant compounds (Xu et al., 2010).

Fragrance Release in Consumer Products

In the consumer goods industry, imidazolidin-4-ones, like this compound, are explored as profragrances. They are used in fabric softeners for the controlled release of fragrances, demonstrating their utility in enhancing product experiences (Lamboley et al., 2023).

Synthesis of Imidazolidin-4-ones

The synthesis of imidazolidin-4-ones through dehydrogenative cyclization and solid-phase synthesis methods indicates their versatility and adaptability in various chemical synthesis processes (Yu & Shen, 2015); (Qin et al., 2009).

Hydrolytic Cleavable Precursors for Fragrances

Imidazolidin-4-ones are effective hydrolytically cleavable precursors for the slow release of bioactive volatile carbonyl derivatives. This property is essential in applications requiring controlled release, like in the fragrance industry (Trachsel et al., 2012).

Antimalarial Applications

Imidazolidin-4-one derivatives of primaquine exhibit antimalarial properties, impacting the development of the sporogonic cycle of Plasmodium berghei. These derivatives have been recognized as promising antimalarial agents due to their stability and effectiveness per se (Araújo et al., 2005).

Insect Growth Inhibition

4-Imidazolin-2-one, a related compound, has been identified as a potent inhibitor of reproduction and development in several insect species, offering a new approach to pest control with low toxicity to mammals and birds (Schaefer & Tieman, 1967).

Catalysis in Organic Synthesis

Imidazolidin-4-ones are used as catalysts in organic synthesis, demonstrating applications in the stereoselective synthesis of β-lactams, which are important in medicinal chemistry (Goyal et al., 2016).

Electronic and Optical Properties

Imidazolidin derivatives have been explored for their electronic, optical, and charge transport properties, making them valuable in semiconducting material applications (Irfan et al., 2016).

Corrosion Inhibition

A derivative of imidazolidine 4-one has been investigated as a corrosion inhibitor for carbon steel in various solutions, indicating its potential application in materials science and engineering (Al-Joborry & Kubba, 2020).

作用機序

Target of Action

It’s known that imidazolidin-2-ones and their analogues are omnipresent structural motifs of pharmaceuticals, natural products, chiral auxiliaries, and intermediates in organic syntheses . They may have practical applications as insecticides, plant growth regulators, fungicides, and antibacterials .

Mode of Action

The synthesis of this compound involves the reactions of perfluorodiacetyl with urea, n,n’-dimethyl- and n,n’-diethylureas . The reaction of 4,5-dihydroxy-4,5-bis (trifluoromethyl)imidazolidin-2-one with urea gave 1,5-bis- (trifluoro-methyl)-2,4,6,8-tetraazobicyclo [3.3.0]octane-3,7-dione .

Biochemical Pathways

The formation of imidazolidin-2-ones from 1,2-diamines and co2 was efficiently achieved using tetramethylphenylguanidine (phtmg) as the basic promoter (1-2 equiv) in the presence of diphenylphosphoryl azide (dppa) as the dehydrative activator (1-12 equiv), in either MeCN or CH2Cl2 as the solvent at −40 °C to room temperature .

Result of Action

The reaction of 4,5-dihydroxy-4,5-bis(trifluoromethyl)imidazolidin-2-one with urea gave 1,5-bis-(trifluoro-methyl)-2,4,6,8-tetraazobicyclo[330]octane-3,7-dione .

Action Environment

The synthesis of this compound involves reactions in a variety of solvents and temperatures , suggesting that these factors may influence its action and stability.

特性

IUPAC Name |

4-(trifluoromethyl)imidazolidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5F3N2O/c5-4(6,7)2-1-8-3(10)9-2/h2H,1H2,(H2,8,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBVKRAICTVOHIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=O)N1)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![12-[(Hexa-1,3-dien-1-yl)oxy]dodeca-9,11-dienoic acid](/img/structure/B3108878.png)

![2-{[(tert-Butoxy)carbonyl]amino}-4-cyclohexylbutanoic acid](/img/structure/B3108966.png)